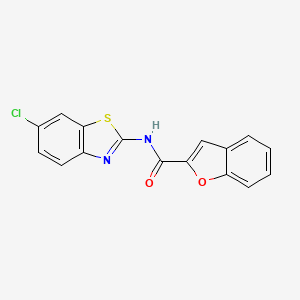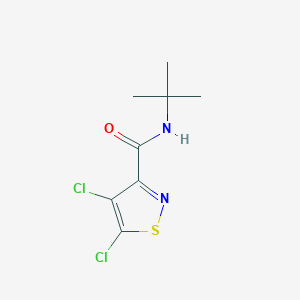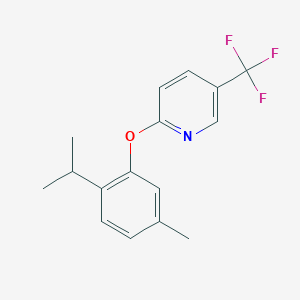
2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione, also known as SU5402, is a synthetic small molecule that has been widely used in scientific research. It was first developed as a potent inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases, which play important roles in cell proliferation, differentiation, and survival. Since then, SU5402 has been found to have a range of other biological activities and has been used in various fields of research.
Wirkmechanismus
The mechanism of action of 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione is primarily through inhibition of FGFR tyrosine kinases. FGFRs are transmembrane receptors that bind to fibroblast growth factors (FGFs) and activate downstream signaling pathways involved in cell proliferation, differentiation, and survival. 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione binds to the ATP-binding site of FGFRs and prevents their activation, leading to inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione are primarily related to its inhibition of FGFR signaling. In cancer cells, 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione has been found to inhibit cell proliferation and induce cell cycle arrest and apoptosis. In developmental biology, 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione has been found to disrupt the formation of the nervous system and lead to defects in neural tube closure and brain development. In stem cell research, 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione has been found to promote the differentiation of stem cells into specific cell types, such as neurons and cardiomyocytes. In neuroscience, 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione has been found to enhance synaptic plasticity and memory formation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for FGFR tyrosine kinases, which allows for selective inhibition of FGFR signaling without affecting other signaling pathways. Another advantage is its potency, which allows for effective inhibition of FGFR signaling at low concentrations. However, one limitation of using 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione is its potential for off-target effects, as it may also inhibit other kinases or signaling pathways. Another limitation is its solubility, as it may require the use of organic solvents or other additives to enhance its solubility and stability.
Zukünftige Richtungen
There are several future directions for research on 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione. One direction is the development of more potent and selective FGFR inhibitors, which may have improved efficacy and fewer off-target effects. Another direction is the use of 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione in combination with other drugs or therapies, such as chemotherapy or immunotherapy, to enhance their efficacy and reduce resistance. Another direction is the investigation of the role of FGFR signaling in other diseases and conditions, such as diabetes, obesity, and neurodegenerative diseases. Finally, the use of 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione in clinical trials for the treatment of cancer or other diseases may be a promising avenue for future research.
Synthesemethoden
The synthesis of 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione involves several steps, including the condensation of 3,4-dimethoxybenzaldehyde with cyclohexylamine to form 2-(cyclohexylideneamino)-3,4-dimethoxybenzaldehyde, which is then cyclized with phthalic anhydride to give the final product, 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione. The synthesis of 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione has been described in detail in several publications.
Wissenschaftliche Forschungsanwendungen
2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione has been used in a wide range of scientific research, including cancer research, developmental biology, stem cell research, and neuroscience. As an inhibitor of FGFR tyrosine kinases, 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione has been found to inhibit the growth and proliferation of cancer cells, and has been used in preclinical studies of various types of cancer, including breast cancer, lung cancer, and prostate cancer. In developmental biology, 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione has been used to study the role of FGFR signaling in embryonic development, particularly in the formation of the nervous system. In stem cell research, 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione has been used to promote the differentiation of stem cells into specific cell types, such as neurons and cardiomyocytes. In neuroscience, 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione has been used to study the role of FGFR signaling in synaptic plasticity and memory formation.
Eigenschaften
IUPAC Name |
2-(cyclohexylideneamino)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-13-11-8-4-5-9-12(11)14(18)16(13)15-10-6-2-1-3-7-10/h4-5,8-9H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMDJUQMWJRFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NN2C(=O)C3=CC=CC=C3C2=O)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylideneamino)isoindole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-1,3-benzodioxol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5741311.png)

![N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5741317.png)
![N-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5741323.png)



![ethyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5741351.png)


![1-(2-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5741368.png)
![2-[(1-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5741376.png)